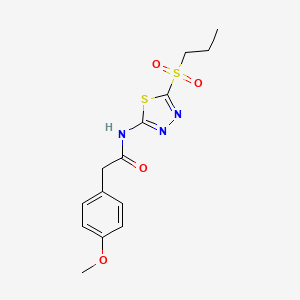

2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(4-Methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfonyl group at the 5-position and an acetamide moiety linked to a 4-methoxyphenyl group at the 2-position. The 1,3,4-thiadiazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities .

Properties

Molecular Formula |

C14H17N3O4S2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C14H17N3O4S2/c1-3-8-23(19,20)14-17-16-13(22-14)15-12(18)9-10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,15,16,18) |

InChI Key |

GJHDOTBIRIZUDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring structure.

Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced by reacting the thiadiazole intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxyphenyl Group: The final step involves the acylation of the thiadiazole intermediate with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide were synthesized and tested against neuroblastoma, colon cancer, and prostate cancer cell lines. The results showed varying degrees of activity, with some compounds outperforming traditional chemotherapeutics like doxorubicin .

Cystic Fibrosis Treatment

The compound's structure suggests potential applications in treating cystic fibrosis by correcting the misfolding of the CFTR protein. Similar compounds have been reported to enhance the folding efficiency of the ΔF508 CFTR mutant, promoting proper trafficking and surface expression in epithelial cells . This mechanism could pave the way for developing targeted therapies for cystic fibrosis patients.

Antibacterial Properties

Thiadiazole derivatives have shown promise as antibacterial agents. A study involving novel derivatives demonstrated significant inhibitory effects against various bacterial strains, including Xanthomonas axonopodis and Mucor fragilis. The antibacterial activity was assessed using both turbidimetric tests and mycelial growth rate methods . This suggests that compounds like 2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide could be effective in agricultural settings to combat plant pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. The presence of substituents such as methoxy and propylsulfonyl groups significantly influences biological activity. For instance, modifications at specific positions on the thiadiazole ring can enhance anticancer or antibacterial properties .

Synthesis and Testing of Thiadiazole Derivatives

A notable case study involved synthesizing a series of thiadiazole derivatives through amidation reactions using EDC and HOBt as coupling agents. The synthesized compounds were evaluated for their anticancer activity using MTT assays across different cancer cell lines. The findings highlighted that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics .

Evaluation of Antibacterial Activity

Another study focused on synthesizing derivatives containing carboxamide and thiadiazole moieties to evaluate their antibacterial efficacy. The results indicated that some compounds displayed excellent inhibitory activities against bacterial pathogens associated with plant diseases, suggesting their potential use as biopesticides in agriculture .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparison with structurally related compounds:

Key Observations:

- Sulfonyl vs. Thioether Groups: The propylsulfonyl group in the target compound likely improves solubility compared to thioether analogs (e.g., benzylthio in 5m ), which could enhance bioavailability.

- 4-Methoxyphenyl vs. Other Aromatic Groups: The 4-methoxyphenyl group, seen in the target compound and compound 4i , is associated with high anticonvulsant and antiproliferative activities. This group may facilitate π-π interactions in receptor binding, as demonstrated in docking studies for Akt inhibition .

- Antimicrobial Activity: Thiadiazoles with bulkier substituents (e.g., benzylthio in 5m ) show higher melting points and yields, suggesting improved crystallinity and synthetic feasibility.

Pharmacological Profiles

- Anticancer Potential: Compounds with nitro or sulfonyl groups (e.g., 3 and 8 in ) exhibit apoptosis induction via Akt pathway inhibition. The target compound’s sulfonyl group may similarly disrupt kinase activity.

- Antimicrobial Efficacy: Derivatives with halogenated aryl groups (e.g., 5e ) show moderate antimicrobial activity, while methoxy-substituted analogs (e.g., 5m ) display broader efficacy, possibly due to enhanced membrane penetration.

- Neuroprotective Effects: Benzo[d]oxazole-thiadiazole hybrids (e.g., 5l–5q ) demonstrate neuroprotection via unknown mechanisms, suggesting the target compound’s 4-methoxyphenyl group could confer similar benefits.

Physicochemical Properties

- Melting Points: The target compound’s melting point is expected to fall between 135–170°C, based on analogs with similar substituents (e.g., 5m: 135–136°C ; 4i: 264–266°C ).

- Synthetic Yield: Propylsulfonyl incorporation may lower yields compared to thioether derivatives (typically 68–88% ), as sulfonyl groups require oxidation steps that complicate synthesis.

Biological Activity

2-(4-Methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 296.36 g/mol. The structure features a thiadiazole ring, a methoxyphenyl group, and a propylsulfonyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.36 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities. The specific compound has shown promise in several areas:

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of human cancer cells such as:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HT-29)

For example, a study reported that certain thiadiazole derivatives had IC50 values ranging from 4.27 µg/mL to 19.5 µM against various cancer cell lines .

Antimicrobial Activity

Thiadiazole compounds have shown significant antimicrobial properties against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways. For instance:

- Bacterial Inhibition : Compounds have been reported to be effective against strains like Staphylococcus aureus and Escherichia coli.

- Fungal Inhibition : Activity against fungi such as Candida albicans has also been noted.

Anti-inflammatory and Anticonvulsant Effects

Thiadiazoles are recognized for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Additionally, some derivatives demonstrate anticonvulsant activity by modulating neurotransmitter levels in the brain .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiadiazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : The compound may influence receptor pathways associated with inflammation and seizure activity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives:

- Anticancer Studies : A series of thiadiazole compounds were synthesized and tested for anticancer properties. One notable derivative showed an IC50 value of 9 µM against MDA breast cancer cell line .

- Antimicrobial Efficacy : A study evaluated various thiadiazole compounds for their antimicrobial activity and found significant inhibition against multiple pathogens with minimum inhibitory concentrations (MICs) below 100 µg/mL .

- Pharmacological Evaluation : In a comprehensive review on the pharmacological potential of thiadiazoles, it was concluded that modifications in the thiadiazole structure could enhance biological activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.